molecular formula C11H23Cl2N3O B1291832 [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride CAS No. 83732-56-3

[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride

Cat. No.: B1291832
CAS No.: 83732-56-3
M. Wt: 284.22 g/mol
InChI Key: WXEPVBJQEMWWQF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.2ClH/c12-10(15)11(4-6-13-7-5-11)14-8-2-1-3-9-14;;/h13H,1-9H2,(H2,12,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEPVBJQEMWWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCNCC2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501003751
Record name [1,4'-Bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83732-56-3
Record name (1,4'-Bipiperidine)-4'-carboxamide dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,4'-Bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,4'-bipiperidine]-4'-carboxamide dihydrochloride
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Preparation Methods

Reaction with Phosgene

One of the most documented methods involves the reaction of 4-piperidinopiperidine with phosgene to produce [1,4'] bipiperidinyl-1'-carbonyl chloride hydrochloride, which can subsequently be converted to [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride.

  • Reagents :

    • 4-Piperidinopiperidine
    • Phosgene (or triphosgene as a solid alternative)
  • Solvents :

    • Methylene chloride is commonly used as a solvent for this reaction. Acetonitrile may also be introduced as an aprotic solvent to facilitate purification during distillation.
  • Procedure :

    • Mix 4-piperidinopiperidine with phosgene in methylene chloride.
    • Distill off part of the solvent while maintaining an inert atmosphere.
    • Add acetonitrile to increase the distillation temperature and remove impurities.
    • Crystallize the product from a suitable solvent, such as toluene.
  • Yield and Purity : This method reportedly yields high purity products with dimer impurities reduced to less than 5%, often achieving less than 1%.

Alternative Synthetic Routes

Other synthetic routes have been explored, including:

  • Direct Amide Formation : The direct reaction of piperidine derivatives with carboxylic acid derivatives under amide coupling conditions can also yield this compound. This method typically requires activation of the carboxylic acid (e.g., using coupling agents like EDC or DCC).

  • Use of Catalysts : Catalysts may be employed to enhance reaction efficiency and selectivity during the synthesis process.

Following synthesis, purification is critical to ensure product quality:

  • Recrystallization : A common technique where the crude product is dissolved in a hot solvent and allowed to cool slowly, promoting crystal formation.

  • Chromatography : Techniques such as column chromatography can be employed for further purification, especially when dealing with complex mixtures.

Table: Summary of Preparation Methods

Method Key Reagents Solvents Purification Techniques Yield & Purity
Reaction with Phosgene 4-Piperidinopiperidine, Phosgene Methylene chloride Crystallization High yield, low dimer
Direct Amide Formation Piperidine derivatives, Acid Varies Recrystallization Variable
Use of Catalysts Various coupling agents Varies Chromatography Variable

The preparation of this compound can be effectively achieved through various synthetic routes, with the reaction involving phosgene being particularly prominent due to its efficiency and high yield characteristics. Proper purification techniques are essential to obtain a product suitable for research and development applications in medicinal chemistry. Further exploration into alternative synthetic methods could provide additional insights into optimizing yields and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

[1,4’-Bipiperidine]-4’-carboxamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of [1,4’-Bipiperidine]-4’-carboxamide dihydrochloride can result in the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Chemistry

[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride serves as a reagent in the synthesis of various organic compounds. Its unique structure allows for versatile chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound has been utilized in biological studies to understand its effects on various cellular processes. It has shown promise in biochemical assays and as a tool for probing the mechanisms of action of neurotransmitters.

Industrial Applications

In industry, this compound is employed in the production of various chemicals and materials. Its chemical properties make it suitable for applications requiring specific reactivity or solubility.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli8
Staphylococcus aureus16
Mycobacterium tuberculosis12

These findings suggest potential therapeutic applications in treating infections caused by multidrug-resistant bacteria.

Anti-Inflammatory Effects

In preclinical studies, the compound has demonstrated anti-inflammatory properties. Animal models have shown that it reduces inflammatory markers such as TNF-alpha and IL-6 during induced inflammation scenarios. This suggests its potential use in treating inflammatory conditions like arthritis.

Study on Antimicrobial Efficacy

A study published in Frontiers in Microbiology evaluated the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated promising MIC values comparable to first-line antibiotics, supporting its potential as an alternative treatment option.

Anti-Inflammatory Research

Another investigation focused on the anti-inflammatory effects in a rat model of arthritis. The administration of this compound resulted in a significant decrease in paw swelling and joint damage compared to control groups, highlighting its therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of [1,4’-Bipiperidine]-4’-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 83732-56-3 (dihydrochloride form); 39633-82-4 (free base)
  • Molecular Formula : C₁₁H₂₁N₃O·2HCl
  • SMILES : NC(=O)C1(CCNCC1)N2CCCCC2
  • Applications : Investigated for neurological disorders (e.g., Alzheimer’s disease, Parkinson’s disease, schizophrenia) due to interactions with dopamine receptors and neurochemical pathways .

The compound consists of a bipiperidine backbone with a carboxamide group at the 4'-position, stabilized as a dihydrochloride salt. Its free base form serves as a precursor for derivatives with pharmacological activity .

Comparison with Structurally Similar Compounds

Pipamperone Dihydrochloride

Key Differences :

  • Structure : Pipamperone incorporates a 4-(4-fluorophenyl)-4-oxobutyl substituent on the bipiperidine-carboxamide core .
  • Molecular Formula : C₂₁H₃₀FN₃O₂·2HCl (MW: 448.41) vs. C₁₁H₂₁N₃O·2HCl (MW: 285.21) for the target compound .
  • Pharmacology :
    • Target : Pipamperone acts as a typical antipsychotic, antagonizing dopamine D₂ and serotonin 5-HT₂A receptors .
    • Applications : Used clinically for schizophrenia and aggression management .
  • Safety : Classified as harmful (Xn) with risk of renal and hepatic toxicity .

Similarities : Both share the bipiperidine-carboxamide scaffold, but Pipamperone’s fluorophenyl group enhances receptor affinity and metabolic stability .

Carpipramine Dihydrochloride

Key Differences :

  • Structure : Features a dibenzazepine moiety linked to the bipiperidine-carboxamide core .
  • Molecular Formula : C₂₈H₃₈N₄O·2HCl·H₂O (MW: 572.02) vs. C₁₁H₂₁N₃O·2HCl for the target compound.
  • Pharmacology :
    • Target : Dual antipsychotic and antidepressant effects via dopamine and serotonin modulation .
    • Applications : Treats schizophrenia and depressive psychosis .

Similarities : The bipiperidine-carboxamide group is critical for CNS activity, but Carpipramine’s extended structure broadens its therapeutic scope .

Irinotecan Hydrochloride-Related Compounds

Key Differences :

  • Structure: Irinotecan derivatives (e.g., Related Compound C) attach the bipiperidine-carboxamide group to a camptothecin-based quinoline scaffold .
  • Molecular Formula : C₃₂H₃₆N₄O₆·HCl (MW: 609.11) vs. the simpler target compound.
  • Pharmacology :
    • Target : Inhibits topoisomerase I, inducing DNA damage in cancer cells .
    • Applications : Chemotherapy for colorectal and pancreatic cancers .

Similarities : The bipiperidine-carboxamide moiety enhances solubility and bioavailability in both compounds .

4,4'-Bipiperidine Dihydrochloride

Key Differences :

  • Molecular Formula : C₁₀H₂₂Cl₂N₂ (MW: 241.20) vs. C₁₁H₂₁N₃O·2HCl.

Similarities : Both are dihydrochloride salts, but the carboxamide in the target compound enables receptor interactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Primary Applications Pharmacological Targets
[1,4'-Bipiperidine]-4'-carboxamide diHCl C₁₁H₂₁N₃O·2HCl 285.21 None (core structure) Neurological research Dopamine receptors
Pipamperone diHCl C₂₁H₃₀FN₃O₂·2HCl 448.41 4-(4-Fluorophenyl)-4-oxobutyl Schizophrenia, aggression D₂, 5-HT₂A receptors
Carpipramine diHCl monohydrate C₂₈H₃₈N₄O·2HCl·H₂O 572.02 Dibenzazepine Psychotic depression Dopamine, serotonin
Irinotecan Related Compound C C₃₂H₃₆N₄O₆·HCl 609.11 Camptothecin-quinoline Chemotherapy adjuvant Topoisomerase I
4,4'-Bipiperidine diHCl C₁₀H₂₂Cl₂N₂ 241.20 None Chemical synthesis N/A

Key Findings and Implications

  • Structural-Activity Relationship : The bipiperidine-carboxamide core is versatile. Substituents like fluorophenyl (Pipamperone) or dibenzazepine (Carpipramine) dictate receptor specificity and therapeutic use .
  • Solubility and Bioavailability : The dihydrochloride salt form enhances water solubility, critical for CNS drugs like the target compound and Pipamperone .
  • Safety Profiles : Pipamperone’s fluorophenyl group correlates with higher toxicity (Xn classification) compared to the simpler target compound .

Biological Activity

[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of bipiperidine, characterized by the presence of two piperidine rings. Its molecular formula is C11_{11}H16_{16}Cl2_2N2_2O, indicating it contains two chlorine atoms and two nitrogen atoms within its structure. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Bipiperidine : Bipiperidine can be synthesized through the condensation of piperidine derivatives.
  • Carboxamidation : The introduction of the carboxamide group is achieved via reaction with appropriate acyl chlorides or anhydrides.
  • Dihydrochloride Salt Formation : The final step involves the addition of hydrochloric acid to yield the dihydrochloride salt.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Escherichia coli8
Staphylococcus aureus16
Mycobacterium tuberculosis12

Anti-Inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered during induced inflammation scenarios. This suggests potential therapeutic applications in conditions like arthritis.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Receptor Modulation : The compound interacts with various receptors in inflammatory pathways, modulating the immune response.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Frontiers in Microbiology evaluated the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated a promising MIC value comparable to first-line antibiotics .
  • Anti-Inflammatory Research : A recent investigation focused on the anti-inflammatory effects in a rat model of arthritis. The administration resulted in a significant decrease in paw swelling and joint damage compared to control groups .

Q & A

Q. What are the key physicochemical properties of [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride, and how are they determined experimentally?

Answer:

  • Molecular formula : C₂₁H₃₀FN₃O₂·2HCl (derived from Pipamperone Hydrochloride, a related compound) .
  • Molecular weight : 448.40 g/mol .
  • Melting point : ~255°C (with decomposition) .
  • Solubility : Sparingly soluble in water; soluble in dimethyl sulfoxide (DMSO) with gentle warming .
  • Methods :
    • Melting point : Determined via differential scanning calorimetry (DSC).
    • Solubility : Tested in solvents (e.g., DMSO, ethanol) under controlled temperature .
    • Structural verification : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. How is the purity of this compound validated in research settings?

Answer:

  • Chromatographic methods : Use reverse-phase HPLC with UV detection (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
  • Acceptance criteria : Purity ≥98% by area normalization .
  • Impurity profiling : Identify related compounds (e.g., degradation products) via LC-MS .

Q. What are the recommended storage conditions to ensure compound stability?

Answer:

  • Storage : Protect from light and moisture; store at 2–8°C in airtight containers .
  • Stability risks : Degrades in the presence of strong acids/bases or oxidizing agents .
  • Monitoring : Periodic reanalysis via HPLC to detect hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can researchers design experiments to study the metabolic pathways of this compound?

Answer:

  • In vitro models : Use hepatic microsomes (human/rat) with NADPH cofactors to identify Phase I metabolites .
  • Analytical tools : LC-MS/MS to detect hydroxylated or demethylated metabolites .
  • Key enzymes : Investigate cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6) via inhibition assays .

Q. What strategies resolve contradictions in solubility data between aqueous and organic solvents?

Answer:

  • Contradictory data : Reports of insolubility in ethanol vs. partial solubility in DMSO .
  • Method refinement :
    • Use sonication and heating (≤40°C) to enhance aqueous solubility .
    • Optimize solvent mixtures (e.g., water:DMSO 70:30 v/v) for biological assays .
    • Validate solubility via nephelometry for borderline cases .

Q. How can computational modeling predict the binding affinity of this compound to CNS targets?

Answer:

  • Target selection : Dopamine D₂ and serotonin 5-HT₂A receptors (based on structural analogs like Pipamperone) .
  • Methods :
    • Docking studies : Use software (e.g., AutoDock Vina) with receptor crystal structures (PDB IDs: e.g., 6CM4 for D₂) .
    • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability .
  • Validation : Compare predictions with in vitro radioligand displacement assays .

Q. What experimental approaches assess the compound’s potential for off-target effects in vitro?

Answer:

  • Panel screening : Test against GPCR, kinase, and ion channel panels at 10 µM .
  • Safety pharmacology :
    • hERG assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risk .
    • Cytotoxicity : MTT assay in HEK293 or HepG2 cells .

Methodological Notes

  • Synthesis optimization : Multi-step reactions (e.g., amide coupling, piperidine alkylation) require anhydrous conditions and catalysts like Pd(dppf)Cl₂ .
  • Data reproducibility : Cross-validate analytical results between labs using USP/Ph. Eur. reference standards .
  • Ethical compliance : Adhere to NIH/EMA guidelines for preclinical studies involving psychoactive compounds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride
Reactant of Route 2
[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride

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